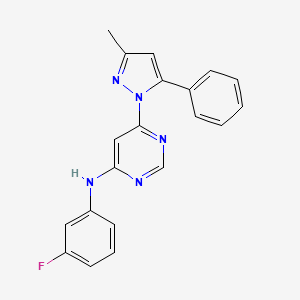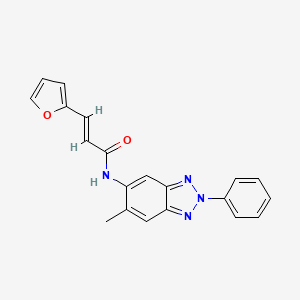![molecular formula C16H14N2OS B5863052 3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thiazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Mechanism of Action
The mechanism of action of 3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol is complex and not fully understood, but it is believed to involve the formation of a toxic metabolite called MPP+ that selectively targets dopaminergic neurons in the brain. MPP+ is taken up by these neurons via the dopamine transporter, where it interferes with mitochondrial function and leads to cell death.
Biochemical and Physiological Effects:
In addition to its neurotoxic effects, this compound has been found to exhibit a range of other biochemical and physiological effects. These include the inhibition of mitochondrial respiration, the induction of oxidative stress, and the activation of inflammatory pathways. These effects have made this compound a valuable tool for studying a variety of biological processes, including cellular metabolism, oxidative stress, and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol in lab experiments is its ability to selectively target dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and related conditions. However, this compound also has a number of limitations, including its toxicity and the fact that it does not fully replicate the underlying mechanisms of Parkinson's disease in humans.
Future Directions
There are a number of potential future directions for research on 3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol and its applications in scientific research. These include the development of new methods for synthesizing this compound, the identification of new targets for the compound, and the exploration of its potential applications in other areas of biology and medicine. Additionally, further research is needed to better understand the underlying mechanisms of this compound toxicity and its potential applications in the treatment of Parkinson's disease and related conditions.
Synthesis Methods
3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol can be synthesized using a variety of methods, including the reaction of 4-methylphenylisothiocyanate with 2-aminophenol in the presence of a base. This reaction results in the formation of this compound as a yellow crystalline solid, which can then be purified using standard techniques such as recrystallization.
Scientific Research Applications
3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. One of the most notable applications of this compound is its use as a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease in animal models. This has made this compound a valuable tool for studying the underlying mechanisms of Parkinson's disease and developing potential treatments for the condition.
properties
IUPAC Name |
3-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-5-7-12(8-6-11)15-10-20-16(18-15)17-13-3-2-4-14(19)9-13/h2-10,19H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPYNVJRMFATKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)


![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)

